molecular formula C16H13NO2 B11866580 1-Methoxy-4-phenylisoquinolin-5-ol CAS No. 656233-86-2

1-Methoxy-4-phenylisoquinolin-5-ol

Cat. No.: B11866580
CAS No.: 656233-86-2
M. Wt: 251.28 g/mol
InChI Key: RNUADAUTJSLYIJ-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylisoquinolin-5-ol is an isoquinoline derivative featuring a methoxy group at position 1, a phenyl substituent at position 4, and a hydroxyl group at position 3. Isoquinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound arises from the interplay of electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups, which influence its electronic distribution and solubility.

Properties

CAS No.

656233-86-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-methoxy-4-phenylisoquinolin-5-ol

InChI

InChI=1S/C16H13NO2/c1-19-16-12-8-5-9-14(18)15(12)13(10-17-16)11-6-3-2-4-7-11/h2-10,18H,1H3

InChI Key

RNUADAUTJSLYIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylisoquinolin-5-ol can be synthesized through several methods. One common approach involves the use of benzamides and propargylic chlorides. The general procedure includes:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield, purity, and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-phenylisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones and ketones.

    Reduction: Formation of dihydroisoquinolines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Methoxy-4-phenylisoquinolin-5-ol is characterized by its complex structure, which includes:

  • Molecular Formula : C16H15NO2
  • Molecular Weight : 253.3 g/mol
  • CAS Number : 656233-86-2
  • IUPAC Name : this compound

The presence of the methoxy group and the phenyl substituent significantly influences its chemical reactivity and biological activities.

Medicinal Chemistry

This compound has shown promising biological activities, making it a candidate for therapeutic applications:

  • Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
    Cell LineIC50 (µM)Mechanism of Action
    U2512.5Induction of apoptosis
    A5493.0Inhibition of cell cycle progression
    HeLa4.0Disruption of microtubule formation

The mechanisms through which this compound exerts its effects include apoptosis induction, cell cycle arrest, and microtubule disruption.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.

Neuroprotective Effects

Research is ongoing to explore the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate signaling pathways may provide therapeutic benefits in conditions like Alzheimer's disease.

Case Study 1: Glioblastoma Treatment

In a xenograft model using U251 glioblastoma cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis showed increased apoptotic cell death within the tumor tissue.

Case Study 2: Combination Therapy

Combining this compound with conventional chemotherapeutic agents such as doxorubicin enhanced overall efficacy against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance.

Mechanism of Action

The mechanism by which 1-Methoxy-4-phenylisoquinolin-5-ol exerts its effects is primarily related to its antioxidative properties. The compound can quench free radicals through proton affinity, consistent with the sequential proton loss electron transfer (SPLET) mechanism . This involves the disruption of O–H bonds, making it effective in neutralizing reactive oxygen species (ROS) and preventing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methoxy-4-phenylisoquinolin-5-ol with three categories of analogs: isoquinoline derivatives, quinoline-based structures, and fused-ring systems.

Isoquinoline Derivatives

  • 5-Methyl-5-neopentylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (3a): This fused imidazo-isoquinolinone derivative () lacks the hydroxyl and methoxy groups but introduces a bulky neopentyl group. The absence of polar substituents likely reduces its water solubility compared to this compound.

Quinoline-Based Analogs

  • 5-Fluoro-7-nitroquinolin-8-ol (): Substitution patterns here include electron-withdrawing nitro and fluoro groups, contrasting with the methoxy and phenyl groups in the target compound. The nitro group increases electrophilicity, making this analog more reactive in nucleophilic aromatic substitution reactions. However, the hydroxyl group at position 8 may confer similar hydrogen-bonding capabilities to the hydroxyl at position 5 in the target compound .

Piperidine/Pyrrolidine-Containing Derivatives

  • Compounds 7–10 (): These piperidine/pyrrolidine-containing phenoxy derivatives share functional groups (e.g., sulfonyl, hydroxyl) but lack the isoquinoline backbone. Their flexible aliphatic chains and sulfonyl groups enhance solubility in polar solvents, whereas the rigid isoquinoline core of the target compound may favor membrane permeability and target binding .

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
This compound Isoquinoline 1-OCH₃, 4-Ph, 5-OH ~279.3 (calc.) Moderate polarity, H-bond donor/acceptor
5-Fluoro-7-nitroquinolin-8-ol Quinoline 5-F, 7-NO₂, 8-OH 224.1 (reported) High reactivity, low solubility
Benzoimidazo-isoquinolinone (3a) Fused imidazo-isoquinoline 5-Me, 5-neopentyl ~349.4 (calc.) Lipophilic, planar structure
Compound 7 () Piperidine-phenoxy 4-Ph, 3-F, sulfonyl 538.6 (reported) High solubility, flexible backbone

Research Findings and Implications

  • This duality is absent in nitro- or fluoro-substituted analogs, which exhibit stronger electron-withdrawing effects .
  • Biological Interactions: Compared to flexible piperidine derivatives (e.g., Compound 7), the rigid isoquinoline core may improve binding to flat enzymatic pockets, as seen in kinase inhibitors .
  • Synthetic Challenges: Protective group strategies (e.g., silyl ethers for hydroxyl protection) are critical during synthesis to avoid side reactions, as demonstrated in related phenothiazine-tetrazole systems .

Biological Activity

1-Methoxy-4-phenylisoquinolin-5-ol (CAS No. 656233-86-2) is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data and case studies.

This compound has the following chemical characteristics:

Property Details
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
IUPAC Name This compound
InChI Key RNUADAUTJSLYIJ-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The compound functions through the Sequential Proton Loss Electron Transfer (SPLET) mechanism, effectively quenching free radicals and reducing oxidative stress in cellular systems .

A study demonstrated that the compound significantly increased the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), in human cell lines exposed to oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays indicated effective inhibition of bacterial growth, with potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer research. It has been tested for its effects on cancer cell lines, demonstrating cytotoxicity with IC50 values less than 20 μM against several types of cancer cells, including lung and gastric cancer cells . The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies .

Study on Antioxidant Effects

In a controlled laboratory setting, researchers treated human cell lines with varying concentrations of this compound. The results showed a dose-dependent increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The compound's structure allows it to stabilize free radicals, thereby preventing cellular damage. Additionally, it influences signaling pathways related to cell survival and death, making it a candidate for further pharmacological exploration .

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